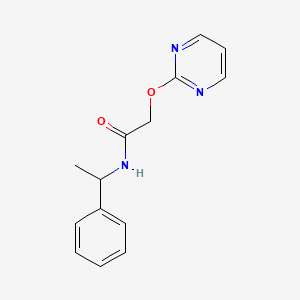

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-11(12-6-3-2-4-7-12)17-13(18)10-19-14-15-8-5-9-16-14/h2-9,11H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBXRTBNCSWKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-phenylethylamine and 2-chloropyrimidine.

Formation of Intermediate: 1-phenylethylamine is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form N-(1-phenylethyl)-2-chloropyrimidine.

Substitution Reaction: The intermediate N-(1-phenylethyl)-2-chloropyrimidine is then reacted with sodium acetate in a solvent like dimethylformamide (DMF) to yield N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide.

Industrial Production Methods

Industrial production of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium acetate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with different nucleophiles replacing the pyrimidin-2-yloxy group.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide belongs to a class of compounds known as heteroaryloxy-acetamides, which are recognized for their herbicidal activity. These compounds are particularly effective against monocotyledonous weeds, making them valuable in crop management. The compound can be used in combination with other herbicides to enhance efficacy and crop tolerance, demonstrating synergistic effects that improve weed control while minimizing damage to desirable plants .

Table 1: Herbicidal Efficacy of Heteroaryloxy-Acetamides

| Compound Name | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide | Various monocots | 100-200 | 85-95 |

| Other Heteroaryloxy Compounds | Various monocots | 50-150 | 80-90 |

Medicinal Chemistry Applications

Potential Drug Development

Research indicates that N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide may have applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against specific targets, such as certain cancer cell lines or bacterial strains .

Case Study: Drug Repurposing

A notable case study involved the exploration of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide as a potential candidate for repurposing existing drugs for new therapeutic uses. The compound was tested in vitro against various cancer cell lines, showing promising cytotoxic effects, which could lead to further investigations into its mechanism of action and potential clinical applications .

Chemical Synthesis and Research

Building Block in Organic Synthesis

In organic chemistry, N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including coupling reactions and modifications that can yield novel compounds with desired properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Oxygen

Heterocyclic Substituents

- N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide : The pyrimidin-2-yloxy group provides a planar, electron-deficient aromatic system, favoring interactions with nucleotide-binding domains (e.g., kinases) .

- 2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-N-(4-methoxyphenyl)acetamide (Compound 38) : Replacing pyrimidinyloxy with a quinazoline sulfonyl group enhances anti-cancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells) due to increased steric bulk and sulfonyl-mediated hydrogen bonding .

- Crystallographic data (orthorhombic, P212121) confirm its rigid conformation .

Alkyl/Aryl Substituents

- 2-(2-tert-Butylphenoxy)-N-(1-phenylethyl)acetamide: The tert-butyl group increases molecular weight (311.425 g/mol) and logP, enhancing lipophilicity but reducing aqueous solubility. This modification may improve metabolic stability .

- 2-(2-n-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide: Pyrimidine substitution at the 5-position (vs.

N-Substituent Variations

- The trifluoromethyl group enhances metabolic resistance .

Stereochemical and Functional Group Modifications

- (R)-2-(2-Hydroxyphenyl)-N-(1-phenylethyl)acetamide : The hydroxyl group enables hydrogen bonding but reduces metabolic stability compared to the pyrimidinyloxy group. The (R)-configuration yields 59% synthesis efficiency using Ru catalysis .

- The 2-oxo modification alters acetamide conformation, impacting target binding .

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₄H₁₅N₃O₂.

Research Findings and Implications

- Anti-Cancer Activity : Quinazoline sulfonyl derivatives (e.g., Compound 38) outperform pyrimidinyloxy analogs in potency, likely due to stronger hydrogen bonding and steric effects .

- Metabolic Stability : Trifluoromethyl and tert-butyl groups reduce oxidative metabolism, making these analogs suitable for prolonged action .

Biological Activity

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

The biological activity of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases and pain management.

1. Anti-inflammatory Activity

Research indicates that N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide exhibits notable anti-inflammatory properties. It has been shown to inhibit COX enzymes effectively, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins. In vitro studies have reported IC values comparable to established NSAIDs, indicating its potential as an analgesic and anti-inflammatory agent .

2. Anticancer Potential

The compound has also been explored for its anticancer properties. Similar pyrimidine derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide may exert cytotoxic effects through modulation of signaling pathways involved in tumorigenesis .

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-1 and COX-2 | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Analgesic | Modulation of pain signaling pathways |

Case Studies

-

In Vitro Studies on Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide using carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema, highlighting the compound's potential as an effective anti-inflammatory agent . -

Anticancer Activity Assessment

In another investigation, the compound was tested against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. Results showed that it inhibited cell proliferation significantly, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide, and how can reaction conditions be optimized for laboratory-scale synthesis?

Methodological Answer: The compound can be synthesized via a two-step process:

Nucleophilic substitution : React 2-chloropyrimidine with 2-hydroxyacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrimidinyloxy moiety.

Condensation : Couple the intermediate with 1-phenylethylamine using coupling agents like EDCI/HOBt or DCC in anhydrous THF.

Optimization Tips :

Q. Which analytical techniques are critical for characterizing N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrimidinyloxy group (δ 8.5–8.7 ppm for pyrimidine protons) and acetamide backbone (δ 2.1–2.3 ppm for CH₃) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected m/z ~300–320 g/mol) .

- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>98% for pharmacological assays) .

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

Methodological Answer:

- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computational predictions (e.g., Gaussian for ¹³C NMR chemical shifts) .

- Re-crystallize the compound (solvent: ethanol/water) and analyze single-crystal X-ray diffraction data if available .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for pyrimidinyloxy acetamide derivatives, and how can they guide N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide optimization?

Methodological Answer: Key SAR findings from analogous compounds :

| Substituent | Biological Activity | Mechanistic Insight |

|---|---|---|

| Halogen (Cl, F) | Enhanced anti-inflammatory activity | Increased electron-withdrawing effects improve target binding. |

| Nitro (-NO₂) | Analgesic and anticancer activity | ROS generation via redox cycling. |

| Design Strategy : |

- Introduce para-fluoro or meta-nitro groups on the phenyl ring to enhance potency.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or kinase targets .

Q. How can crystallographic data inform the design of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide derivatives with improved stability?

Methodological Answer:

- Analyze hydrogen-bonding networks in crystal structures of related acetamides (e.g., N-(4-chlorophenyl) analogs). Pyrimidine N atoms often form H-bonds with water or solvent molecules, influencing solubility .

- Modify the 1-phenylethyl group to introduce steric hindrance (e.g., ortho-methyl) and reduce hygroscopicity .

Q. What in silico approaches are recommended to predict the pharmacokinetic properties of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (~2.5–3.0), blood-brain barrier permeability (low), and CYP450 inhibition risk.

- Metabolic Stability : Simulate Phase I metabolism (e.g., METEOR) to identify vulnerable sites (e.g., pyrimidine ring oxidation) .

- Bioavailability : Apply Rule of Five criteria; molecular weight (<500) and H-bond donors (<5) are favorable .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation : Use standardized protocols (e.g., NIH Guidelines for anti-inflammatory assays) and include positive controls (e.g., indomethacin).

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves (3–5 replicates) to confirm activity thresholds .

- Off-Target Screening : Profile against kinase panels (e.g., Eurofins DiscoverX) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.